molecular formula C14H19NO B7509332 1-(4-Phenylpiperidin-1-yl)propan-1-one

1-(4-Phenylpiperidin-1-yl)propan-1-one

Cat. No. B7509332
M. Wt: 217.31 g/mol
InChI Key: PBRHLAOPIDWVSK-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperidin-1-yl)propan-1-one, also known as 4-phenylpiperidone (4-PP), is an organic compound that belongs to the class of piperidones. This compound has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Salian et al. (2018) synthesized chalcone derivatives related to 1-(4-Phenylpiperidin-1-yl)propan-1-one, providing insights into their crystal structures and Hirshfeld surface studies. These compounds were characterized using techniques such as FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018).
    • Shadrikova et al. (2015) reported on the synthesis of adamantyl-containing phenylpiperidines, exploring the structural aspects of similar phenylpiperidine compounds (Shadrikova et al., 2015).
    • Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, starting from reactions involving 4-benzhydrylidenepiperidines, which are structurally related to 1-(4-Phenylpiperidin-1-yl)propan-1-one (Chang et al., 2006).
  • Pharmacological Applications :

    • Hon (2013) focused on synthesizing derivatives of 1-(4-Phenylpiperidin-1-yl)propan-1-one with α1 receptor antagonistic activity. This study highlights the potential pharmacological applications of such compounds (Hon, 2013).
    • Bell and Hyne (1986) explored the analgesic activity of compounds related to 1-(4-Phenylpiperidin-1-yl)propan-1-one, indicating its relevance in pain management (Bell & Hyne, 1986).
  • Molecular Docking and Biological Evaluation :

    • Pessoa‐Mahana et al. (2012) synthesized benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors, indicating their potential in neuroscience research (Pessoa‐Mahana et al., 2012).

properties

IUPAC Name

1-(4-phenylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-14(16)15-10-8-13(9-11-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRHLAOPIDWVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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